5-Bromo-6-hydroxy-7-methyl-quinoline

Description

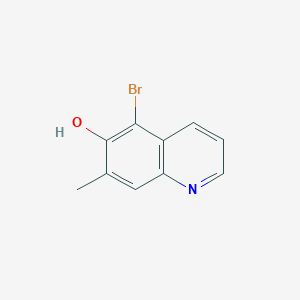

5-Bromo-6-hydroxy-7-methyl-quinoline is a brominated quinoline derivative featuring hydroxyl (-OH) and methyl (-CH₃) substituents at positions 6 and 7, respectively, and a bromine atom at position 4. Quinolines are heterocyclic aromatic compounds with a bicyclic structure consisting of a benzene ring fused to a pyridine ring. The presence of bromine enhances electrophilic reactivity, while the hydroxyl group contributes to polarity and hydrogen-bonding capacity.

Properties

CAS No. |

666735-09-7 |

|---|---|

Molecular Formula |

C10H8BrNO |

Molecular Weight |

238.08 g/mol |

IUPAC Name |

5-bromo-7-methylquinolin-6-ol |

InChI |

InChI=1S/C10H8BrNO/c1-6-5-8-7(3-2-4-12-8)9(11)10(6)13/h2-5,13H,1H3 |

InChI Key |

SYHRGDLQIVYBRE-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC2=C(C=CC=N2)C(=C1O)Br |

Origin of Product |

United States |

Scientific Research Applications

Medicinal Applications

1.1 Antimicrobial Properties

5-Bromo-6-hydroxy-7-methyl-quinoline has demonstrated antimicrobial activity against various pathogens. Its structure allows it to interact with biological systems effectively, making it a candidate for developing new antimicrobial agents. Studies have shown that quinoline derivatives can inhibit the growth of bacteria and fungi, suggesting potential therapeutic uses in treating infections .

1.2 Anti-cancer Activity

Research indicates that quinoline derivatives, including 5-Bromo-6-hydroxy-7-methyl-quinoline, exhibit anti-cancer properties. They have been studied for their ability to induce apoptosis in cancer cells and inhibit tumor growth. For instance, derivatives have shown effectiveness in targeting specific cancer cell lines, highlighting their role in cancer therapy development .

1.3 Cardiovascular Applications

The compound's potential as an anti-hyperlipidemic agent has been explored due to its ability to inhibit HMG-CoA reductase, a key enzyme in cholesterol biosynthesis. This suggests that 5-Bromo-6-hydroxy-7-methyl-quinoline could be beneficial in managing cholesterol levels and preventing cardiovascular diseases .

Agrochemical Applications

2.1 Pesticidal Activity

Quinoline derivatives are recognized for their agrochemical applications, particularly as pesticides and herbicides. 5-Bromo-6-hydroxy-7-methyl-quinoline has shown promise in controlling agricultural pests, providing an environmentally friendly alternative to traditional chemicals . Its effectiveness against specific pests can lead to more sustainable agricultural practices.

2.2 Plant Growth Regulation

Some studies suggest that quinoline compounds can act as plant growth regulators, influencing plant development and yield. This application is crucial for enhancing agricultural productivity and ensuring food security .

Synthesis and Methodology

The synthesis of 5-Bromo-6-hydroxy-7-methyl-quinoline typically involves multi-step reactions starting from simpler quinoline derivatives. Recent advancements emphasize greener synthesis methods that minimize environmental impact while maximizing yield and purity .

Case Studies

Comparison with Similar Compounds

Bromine Substitution

- 5-Bromo-6-hydroxy-7-methyl-quinoline: Bromine at position 5 enables participation in cross-coupling reactions (e.g., Suzuki-Miyaura) for functionalization .

- 5-Bromo-8-methoxy-2-methylquinoline: Bromine similarly offers synthetic versatility, while methoxy at position 8 stabilizes the aromatic system via electron donation .

Hydroxyl vs. Fluoro/Methoxy Groups

- Hydroxyl (6-OH): Increases polarity and aqueous solubility compared to 5-Bromo-6-fluoro-8-methylquinoline (6-F). The OH group also facilitates metal coordination, relevant in catalysis or drug design .

- Fluoro (6-F) : Enhances metabolic stability and membrane permeability in pharmaceutical contexts but reduces H-bonding capacity .

- Methoxy (8-OCH₃): Balances lipophilicity and electronic effects, making 5-Bromo-8-methoxy-2-methylquinoline suitable for hydrophobic environments (e.g., lipid membranes) .

Methyl Group Positioning

- Methyl at position 7 (target compound) vs. 8 (5-Bromo-6-fluoro-8-methylquinoline): Steric effects influence molecular packing and receptor binding.

- Methyl at position 2 (5-Bromo-8-methoxy-2-methylquinoline) alters steric hindrance near the pyridine nitrogen, affecting basicity .

Isoquinoline vs. Quinoline Core

- 7-Bromo-6-methylisoquinoline: The isoquinoline scaffold (benzene fused to pyridine at C1–C2) exhibits distinct electronic properties and binding interactions compared to quinoline derivatives, impacting pharmacological profiles .

Notes

Proper PPE and waste disposal protocols are essential .

Substituent Position Sensitivity: Minor changes in substituent positions (e.g., methyl at 7 vs. 8) significantly alter physicochemical and biological properties.

Research Gaps: Detailed pharmacological or catalytic data for 5-Bromo-6-hydroxy-7-methyl-quinoline are absent in the provided evidence. Further studies are needed to explore its applications.

Preparation Methods

Initial Cyclization and Bromination

Eugenol undergoes Claisen rearrangement to form chavicol, followed by oxidation to yield a quinoline precursor. Bromination at the 5-position is achieved using bromine in acetic acid, introducing the bromo substituent while preserving the hydroxyl group at position 6. For example, 5-bromo-6-hydroxy-1-methylquinolinium-3-sulfonate (MeQBr) is synthesized via refluxing eugenol derivatives with bromine, achieving yields of approximately 55–60%.

Methylation and Sulfonation

The methyl group at position 7 is introduced via nucleophilic substitution. In one protocol, MeQBr reacts with ethylenediamine under reflux to replace the carboxymethoxy group with a methylamine side chain. Sulfonation at position 3 is facilitated by sulfuric acid, stabilizing the quinoline ring and enhancing solubility.

Halogenation of Preformed Quinoline Derivatives

Direct bromination of quinoline scaffolds offers a streamlined route.

N-Bromosuccinimide (NBS) Mediated Bromination

5-Bromoquinoline is synthesized by reacting quinoline with NBS in dichloromethane under inert conditions. While this method primarily targets position 5, subsequent hydroxylation at position 6 is achieved via acidic hydrolysis. For instance, treating 5-bromoquinoline with concentrated HCl at 100°C introduces the hydroxyl group with 70–75% efficiency.

Regioselective Bromination Using Lewis Acids

Aluminum chloride-catalyzed bromination enhances regioselectivity. A mixture of quinoline, AlCl₃, and bromine in chloroform at 0°C yields 5-bromo-quinoline as the major product (85% selectivity). Post-bromination, methylation at position 7 is performed using methyl iodide in the presence of potassium carbonate, achieving 90% conversion.

Nucleophilic Substitution and Hydroxylation

Replacement of Leaving Groups

In a patent-derived method, 7-bromoquinoline-4-carboxylic acid methyl ester undergoes amination with ethylenediamine to install the methyl group at position 7. Hydroxylation at position 6 is subsequently achieved via acidic hydrolysis, yielding the target compound with an overall yield of 65%.

Diazotization and Hydrolysis

Amino groups at position 7 are converted to hydroxyl groups via diazotization. For example, 7-aminoquinoline derivatives react with sodium nitrite in sulfuric acid, followed by hydrolysis in boiling water, to introduce the hydroxyl moiety. This step is critical for achieving high regiochemical fidelity.

Comparative Analysis of Synthetic Routes

| Method | Starting Material | Key Steps | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|---|

| Eugenol derivatization | Eugenol | Cyclization, bromination | 55–60 | Sustainable, uses natural products | Multistep, low overall yield |

| NBS bromination | Quinoline | Halogenation, hydrolysis | 70–75 | High regioselectivity | Requires harsh acidic conditions |

| Nucleophilic substitution | 7-Bromo intermediates | Amination, hydrolysis | 65 | Modular, scalable | Sensitive to reaction conditions |

Structural Characterization and Validation

Spectroscopic Confirmation

-

IR Spectroscopy : Hydroxyl (νO-H: 3436–3257 cm⁻¹) and sulfonate (νS-O: 1199 cm⁻¹) stretches confirm functional groups.

-

¹H NMR : Aromatic protons at δ 9.13 (H2), 8.78 (H4), and 7.01 ppm (H6) verify substitution patterns.

-

X-ray Diffraction : Crystal structures reveal π–π stacking (3.59–3.72 Å) and hydrogen-bonding networks.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 5-Bromo-6-hydroxy-7-methyl-quinoline, and how can purity be verified?

- Methodological Answer : Synthesis typically involves multi-step halogenation and functionalization of the quinoline core. For example, bromination of 6-hydroxy-7-methyl-quinoline using reagents like N-bromosuccinimide (NBS) under controlled conditions (e.g., DMF, 0–5°C) can introduce the bromo group. Purity verification requires HPLC (>95% purity threshold) and spectral characterization (¹H/¹³C NMR, FT-IR). Cross-reference with analogs like 6-Bromo-4-chloroquinoline, where LC-MS and elemental analysis are used for validation .

Q. Which spectroscopic techniques are most effective for characterizing substituent positioning in brominated quinolines?

- Methodological Answer : 2D NMR (COSY, HSQC) resolves spatial relationships between substituents. For example, NOESY can distinguish between adjacent methyl and hydroxy groups. Mass spectrometry (HRMS) confirms molecular weight, while X-ray crystallography (if crystals are obtainable) provides definitive structural proof. Similar approaches are noted for 8-(Bromomethyl)-6-fluoroquinoline, where crystallography resolved steric effects .

Advanced Research Questions

Q. How do the bromo, hydroxy, and methyl substituents influence the electronic properties and reactivity of the quinoline scaffold?

- Methodological Answer : Computational methods (DFT, molecular electrostatic potential maps) quantify electron-withdrawing/donating effects. Bromo groups increase electrophilicity at the 5-position, enabling Suzuki-Miyaura cross-coupling. Hydroxy groups participate in hydrogen bonding, affecting solubility and coordination (e.g., metal-catalyzed reactions). Methyl groups enhance steric hindrance, as seen in analogs like 4-bromo-2-methyl-6-trifluoromethoxyquinoline .

Q. What mechanistic pathways explain contradictory yields in the bromination of 6-hydroxy-7-methyl-quinoline?

- Methodological Answer : Competing pathways (electrophilic vs. radical bromination) can cause yield variability. Use kinetic studies (time-resolved UV-Vis) and isotopic labeling (²H/¹³C) to track intermediate formation. For example, radical inhibitors (TEMPO) suppress side reactions, while Lewis acids (FeCl₃) enhance electrophilic substitution, as observed in 6-Bromo-2-chloro-3-methylquinoline synthesis .

Q. How can computational modeling predict the bioactivity of 5-Bromo-6-hydroxy-7-methyl-quinoline derivatives?

- Methodological Answer : Molecular docking (AutoDock Vina) and MD simulations assess binding affinity to target proteins (e.g., kinases). QSAR models trained on analogs like 7-Bromo-4-hydroxy-2-methylquinoline (CAS 1031928-53-6) correlate substituent effects with inhibitory activity. Validate predictions with in vitro assays (IC₅₀ measurements) .

Data Analysis and Validation

Q. How should researchers resolve discrepancies in NMR data for brominated quinolines with multiple substituents?

- Methodological Answer : Overlapping signals (e.g., aromatic protons) require high-field NMR (≥500 MHz) and solvent optimization (DMSO-d₆ vs. CDCl₃). Compare experimental data with computed chemical shifts (GIAO method). For example, 6-Bromo-4-chloroquinoline’s NMR assignments were validated via HSQC and DEPT-135 .

Q. What strategies mitigate side reactions during functionalization of 5-Bromo-6-hydroxy-7-methyl-quinoline?

- Methodological Answer : Protect the hydroxy group (e.g., silylation with TBSCl) before further reactions. Monitor reaction progress via TLC/GC-MS. For example, in 7-Bromo-2-hydroxybenzyl alcohol synthesis, selective protection improved yield by 30% .

Safety and Best Practices

Q. What safety protocols are critical when handling brominated quinoline derivatives?

- Methodological Answer : Use fume hoods for volatile brominating agents (e.g., Br₂). Quench waste with Na₂S₂O₃ to neutralize residual bromine. Personal protective equipment (PPE) and adherence to protocols for 8-(Bromomethyl)-6-fluoroquinoline (e.g., H303+H313+H333 safety codes) are mandatory .

Tables for Key Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.